molecular formula C9H6N6 B2372205 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 774183-81-2

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Cat. No.: B2372205
CAS No.: 774183-81-2
M. Wt: 198.189
InChI Key: HCDDRYPBHVYEQF-UHFFFAOYSA-N
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Description

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a heterocyclic compound with a unique structure that includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile typically involves multicomponent reactions. One common method includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and unsymmetrical β-diketones under solvent-free conditions . This method is efficient and provides high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 7-amino variants, as promising candidates for cancer therapy. For instance, a series of derivatives demonstrated potent inhibitory activity against c-Met kinase, which is implicated in several cancer types. Compounds synthesized from this scaffold showed moderate to good cytotoxicity against various cancer cell lines such as SH-SY5Y, MDA-MB-231, A549, and HepG2. Notably, specific compounds exhibited half-maximal inhibitory concentrations (IC50) that suggest their potential as selective c-Met inhibitors .

Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its ability to inhibit various enzymes that play critical roles in disease mechanisms. The design and synthesis of these compounds have led to the development of novel inhibitors targeting kinases and other enzymes involved in cellular signaling pathways. This suggests that derivatives of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile could be further explored for their therapeutic potential in treating diseases beyond cancer .

Energetic Materials

Explosive Properties
The compound's structural features make it a candidate for developing new energetic materials. Recent research has focused on fused-ring pyrazolo[1,5-a]pyrimidines as potential heat-resistant explosives. These compounds exhibit high thermal stability and favorable detonation performance characteristics. The study indicated that certain derivatives possess higher densities and thermal decomposition temperatures than traditional explosives like hexanitrostilbene (HNS) and TATB (a well-known explosive), making them suitable for military and industrial applications .

Synthesis and Structural Modifications

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance its biological activity or material properties. The versatility of synthetic routes enables researchers to explore different substituents at various positions on the pyrazolo[1,5-a]pyrimidine core. This adaptability is crucial for optimizing the compound's efficacy in medicinal applications or its performance as an energetic material .

Case Studies

Study Focus Findings
Antitumor EvaluationIdentified selective c-Met inhibitors with significant cytotoxic effects on cancer cell lines.
Energetic MaterialsDeveloped heat-resistant explosives with superior thermal stability compared to traditional materials.
Synthesis TechniquesDiscussed innovative synthetic pathways enhancing structural diversity and application potential.

Mechanism of Action

The mechanism of action of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and nitrile groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile stands out due to its dual nitrile groups, which provide unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (commonly referred to as 7-APP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

  • Chemical Formula : C₈H₇N₅
  • Molecular Weight : 165.18 g/mol
  • CAS Number : 1203898-13-8
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with two cyano groups at positions 3 and 6, contributing to its reactivity and biological properties.

Synthesis

The synthesis of 7-APP involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, utilizing different reagents and solvents to optimize yield and purity. For instance, one method employs the use of β-dicarbonyl compounds in the presence of aminopyrazoles under microwave irradiation, achieving high yields of the desired product .

Antiviral Activity

One of the most notable biological activities of 7-APP is its potent antiviral effect against Hepatitis C Virus (HCV). Research has demonstrated that derivatives of 7-APP exhibit significant inhibitory activity against HCV in cell culture systems. A study characterized a novel derivative that was synthesized and evaluated for its effectiveness against HCV replication, revealing promising results .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer properties. Compounds based on this structure have shown efficacy in inhibiting various cancer cell lines. In particular, studies have indicated that modifications to the 7-position can enhance the selectivity and potency against specific tumor types .

Enzyme Inhibition

7-APP has also been investigated for its ability to inhibit key enzymes involved in cancer progression and viral replication. For example, it has shown activity against dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.

Case Studies

StudyTargetFindings
HCV Inhibition Study Hepatitis C VirusDemonstrated IC50 values in the low micromolar range for selected derivatives .
Anticancer Activity Various Cancer Cell LinesInhibition rates exceeding 70% in multiple cell lines were observed with specific modifications .
Enzyme Inhibition Dihydrofolate ReductaseCompounds showed competitive inhibition with Ki values indicating strong binding affinity .

The mechanisms through which 7-APP exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : By targeting viral polymerases or other enzymes essential for HCV life cycle.
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Interference : Competing with natural substrates for binding sites on target enzymes like DHFR.

Properties

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6/c1-5-7(3-11)9-13-4-6(2-10)8(12)15(9)14-5/h4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDDRYPBHVYEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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